Cas no 14168-01-5 (4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)-)

14168-01-5 structure
Nome do Produto:4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)-
4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)-
- DIHYDROHEPTACHLOR
- (2,3a,4,7,7a)-2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-4,7- methano-1H-indene
- (3aR,4S,7R,7aS)-2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene
- 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- SCHEMBL10378162
- 1,4,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-8-ene
- 14168-01-5
- 4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2.alpha.,3a.alpha.,4.beta.,7.beta.,7a.alpha.)-
- 4,7-Methano-1H-indene, 2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2alpha,3aalpha,4beta,7beta,7aalpha)-
-
- Inchi: InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2/t3?,4-,5+,8-,9+
- Chave InChI: CLTVIMPCWMHKFX-QTXMIJDDSA-N
- SMILES: ClC1C[C@H]2[C@H]([C@]3(C(Cl)=C(Cl)[C@]2(Cl)C3(Cl)Cl)Cl)C1
Propriedades Computadas
- Massa Exacta: 373.833794
- Massa monoisotópica: 371.836744
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 0
- Complexidade: 394
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.2
- Superfície polar topológica: 0
Propriedades Experimentais
- Densidade: 1.6255 (rough estimate)
- Ponto de ebulição: 460.86°C (rough estimate)
- Ponto de Flash: 195°C
- Índice de Refracção: 1.6200 (estimate)
4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)- Literatura Relacionada
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
14168-01-5 (4,7-Methano-1H-indene,2,4,5,6,7,8,8-heptachloro-2,3,3a,4,7,7a-hexahydro-, (2a,3aa,4b,7b,7aa)-) Produtos relacionados
- 1361722-86-2(3-(2,6-Dichlorophenyl)-2-methoxypyridine-5-acetonitrile)
- 1342855-87-1(1,1,1-trifluoro-3-(pentylamino)propan-2-ol)
- 160681-29-8((1R)-2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol)
- 34866-41-6(4H-1,3,5-Dithiazine,dihydro-5-(1-methylethyl)-)
- 1803920-54-8(3-Amino-6-cyano-2-fluoro-4-(trifluoromethoxy)pyridine)
- 85997-09-7(5,5-dimethylhex-2-en-1-amine)
- 1708428-22-1(1-(2-Methyl-5,6,7,8-tetrahydro-quinazolin-4-yl)-piperidine-4-carboxylic acid)
- 1261626-94-1(6-Hydroxy-2-(trifluoromethoxy)benzothiazole)
- 59280-70-5(4'-Chloro-2'-fluoroacetanilide)
- 2034498-87-6(3-(1,1-dioxo-1lambda6-thiolan-3-yl)-1-{5-(furan-3-yl)pyridin-3-ylmethyl}urea)
Fornecedores recomendados
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

江苏科伦多食品配料有限公司
Membro Ouro
CN Fornecedor
Reagente

Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
